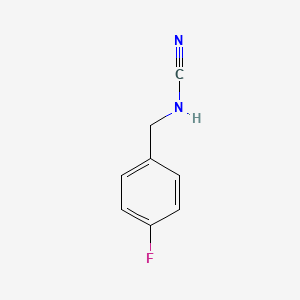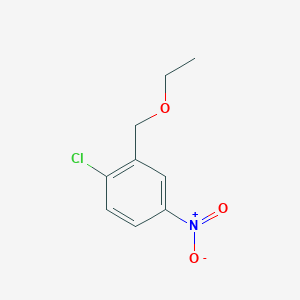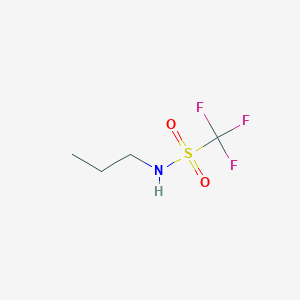
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
説明
科学的研究の応用
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein folding .
Medicinal Chemistry
In medicinal chemistry, this molecule serves as a building block for the synthesis of various pharmaceutical agents. Its structure is key in the development of drugs that may interact with DNA or proteins, potentially leading to new treatments for diseases .
Organic Light-Emitting Diodes (OLEDs)
The quinoline core of the molecule is of interest in the field of materials science, particularly for the development of OLEDs. The compound’s ability to emit light when an electric current is applied makes it valuable for creating more efficient displays .
Chemical Synthesis
As a reagent, 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is used in chemical synthesis to introduce the quinoline moiety into larger, more complex molecules. This can be crucial for the synthesis of natural products or novel materials .
Fluorescence Studies
Due to its fluorescent properties, this compound is used in fluorescence studies to track and visualize biological molecules. It can be attached to proteins or DNA to observe their behavior under a microscope .
Analytical Chemistry
In analytical chemistry, it’s used as a standard or reference compound when calibrating instruments or during the development of analytical methods, such as chromatography or mass spectrometry .
Agricultural Chemistry
This compound may also find applications in agricultural chemistry for the development of new pesticides or herbicides. Its structure could be modified to target specific pests or weeds without harming crops .
Photodynamic Therapy
In the field of photodynamic therapy, which is a treatment that uses a photosensitizing molecule alongside light to kill cancer cells, this compound could be investigated for its potential use as a photosensitizer due to its light-absorbing properties .
Safety and Hazards
作用機序
The mode of action of a quinoline compound would depend on its specific structure and the target it interacts with. Generally, these compounds can interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the target’s function .
The biochemical pathways affected by a quinoline compound would also depend on its specific target. For example, if the target is an enzyme involved in a particular metabolic pathway, the compound could potentially inhibit or enhance the activity of this enzyme, thereby affecting the overall pathway .
The pharmacokinetics of a quinoline compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
The result of action of a quinoline compound at the molecular and cellular level could involve changes in cell signaling, gene expression, or cellular metabolism, depending on the specific target and pathway involved .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
6-ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-12-8-9-16-14(10-12)15(19(20)22)11-17(21-16)13-6-4-5-7-18(13)23-2/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOGHLMKJSTKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B1454227.png)


![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)


![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)



![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)

![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)